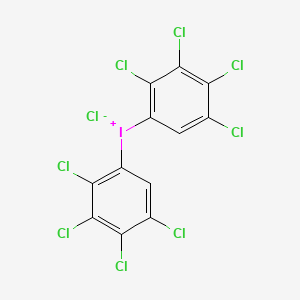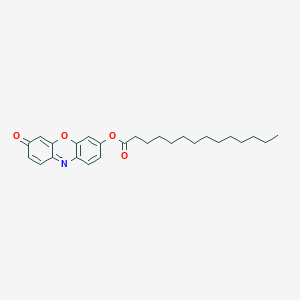
3-Oxo-3H-phenoxazin-7-yl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3H-phenoxazin-7-yl tetradecanoate is a chemical compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy . This compound is characterized by its unique structure, which includes a phenoxazine core attached to a tetradecanoate ester group.
Preparation Methods
The synthesis of 3-Oxo-3H-phenoxazin-7-yl tetradecanoate can be achieved through various synthetic routes. One common method involves the esterification of 3-Oxo-3H-phenoxazin-7-ol with tetradecanoic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the ester bond .
Industrial production methods for this compound may involve more efficient and scalable processes, such as the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
3-Oxo-3H-phenoxazin-7-yl tetradecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering the compound’s properties and reactivity.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Oxo-3H-phenoxazin-7-yl tetradecanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-Oxo-3H-phenoxazin-7-yl tetradecanoate involves its interaction with specific molecular targets and pathways. For example, its fluorescent properties are due to the phenoxazine core, which can undergo electronic transitions upon exposure to light. This property is exploited in imaging applications to visualize cellular processes .
In medicinal applications, the compound’s biological activity is attributed to its ability to interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
3-Oxo-3H-phenoxazin-7-yl tetradecanoate can be compared with other phenoxazine derivatives, such as:
Resorufin butyrate: Another ester derivative with similar fluorescent properties, used in enzymatic assays.
Actinomycin D: A phenoxazine-containing antibiotic and anticancer agent.
Phenothiazines: Structurally related compounds with applications in medicine as pharmacological lead structures.
The uniqueness of this compound lies in its specific ester group, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
193149-64-3 |
|---|---|
Molecular Formula |
C26H33NO4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(7-oxophenoxazin-3-yl) tetradecanoate |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-26(29)30-21-15-17-23-25(19-21)31-24-18-20(28)14-16-22(24)27-23/h14-19H,2-13H2,1H3 |
InChI Key |
UIIRCWNMFLAEAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


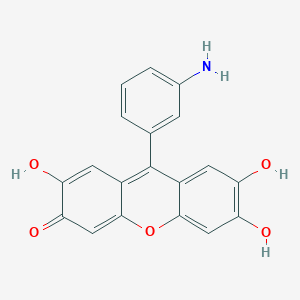
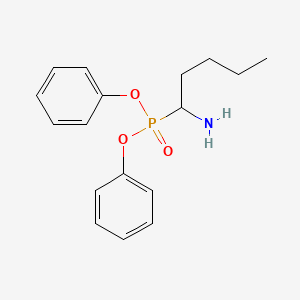
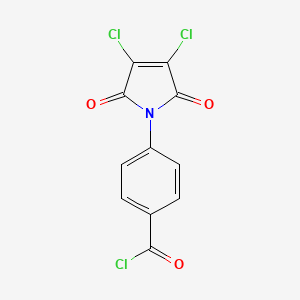
![Propanal, 3-[(4-methoxyphenyl)methoxy]-2-methyl-, (2R)-](/img/structure/B14263546.png)
![Phenol, 2,2'-[1,2-ethanediylbis(iminomethylene)]bis[4-chloro-](/img/structure/B14263547.png)
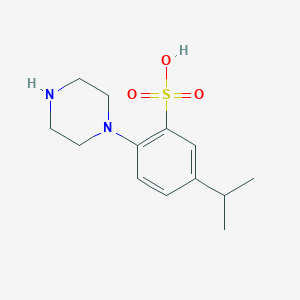
![(4S)-2-[2-(Methylsulfanyl)phenyl]-4-(propan-2-yl)-4,5-dihydro-1,3-oxazole](/img/structure/B14263563.png)

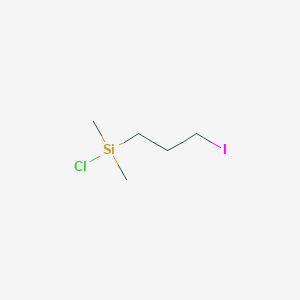
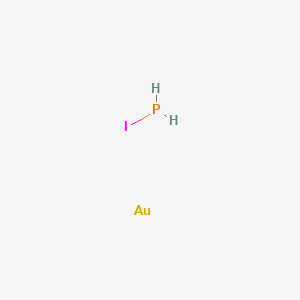
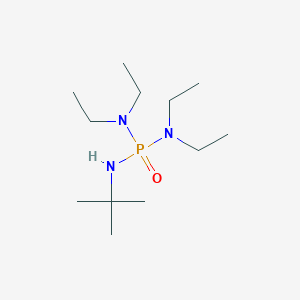
![1-(3-Pentylbicyclo[1.1.1]pentan-1-yl)ethan-1-one](/img/structure/B14263603.png)
